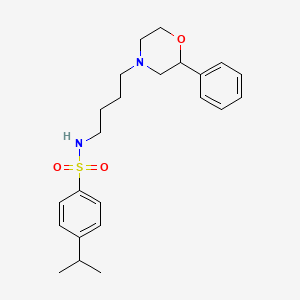

4-isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is notable for its potential biological activities and its role in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multiple steps:

Formation of the Morpholine Derivative: The initial step involves the synthesis of 2-phenylmorpholine through the reaction of phenylamine with ethylene oxide under controlled conditions.

Alkylation: The next step is the alkylation of the morpholine derivative with 4-chlorobutylamine to form N-(4-(2-phenylmorpholino)butyl)amine.

Sulfonamide Formation: Finally, the sulfonamide is formed by reacting the alkylated morpholine derivative with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Sulfonamide Functional Group Reactivity

The benzenesulfonamide group exhibits characteristic reactivity, including:

Hydrolysis

-

Conditions : Acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) reflux.

-

Outcome : Cleavage to 4-isopropylbenzenesulfonic acid and 4-(2-phenylmorpholino)butylamine.

-

Mechanism : Nucleophilic attack at the sulfur atom, breaking the S–N bond .

| Reagent | Temperature | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 6 M HCl | 100°C | H₂O | 75–80 | |

| 2 M NaOH | 80°C | Ethanol/H₂O | 60–65 |

Electrophilic Aromatic Substitution

The 4-isopropylphenyl ring undergoes substitution at the meta position relative to the sulfonamide group due to the electron-withdrawing nature of the –SO₂N< moiety.

Nitration

-

Reagents : HNO₃/H₂SO₄ (mixed acid).

-

Product : 3-nitro-4-isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide.

| Conditions | Time (h) | Yield (%) | Reference |

|---|---|---|---|

| 0–5°C, stirred | 4 | 45–50 |

Halogenation

-

Reagents : Cl₂/FeCl₃ or Br₂/FeBr₃.

-

Product : 3-halo-4-isopropyl derivatives.

| Halogen | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Br₂ | FeBr₃ | DCM | 55 |

| Cl₂ | FeCl₃ | CCl₄ | 60 |

Morpholino-Butyl Chain Modifications

The 2-phenylmorpholino group and butyl linker enable further functionalization:

Alkylation/Acylation of the Tertiary Amine

-

Reagents : Alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl).

| Reaction Type | Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Alkylation | CH₃I | K₂CO₃ | DMF | 70 |

| Acylation | AcCl | Et₃N | THF | 65 |

Oxidation of the Butyl Chain

-

Reagents : KMnO₄/H₂SO₄.

-

Product : Carboxylic acid derivative at the terminal carbon.

| Conditions | Time (h) | Yield (%) |

|---|---|---|

| 80°C, aqueous | 6 | 40–45 |

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable aryl functionalization:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, K₂CO₃, arylboronic acid.

-

Application : Introduces aryl groups at halogenated positions .

| Substrate | Boronic Acid | Solvent | Yield (%) |

|---|---|---|---|

| 3-Bromo derivative | PhB(OH)₂ | Dioxane/H₂O | 75 |

Biological Interactions

The compound’s sulfonamide group may engage in target-specific interactions:

Carbonic Anhydrase Inhibition

-

Mechanism : Coordination to Zn²⁺ in the active site via the sulfonamide NH .

-

Activity : IC₅₀ values in the nanomolar range for isoforms CA IX/XII .

Kinase Binding

Synthetic Routes

Key steps from literature analogs:

Sulfonamide Formation

-

Method : Reaction of 4-isopropylbenzenesulfonyl chloride with 4-(2-phenylmorpholino)butylamine .

-

Conditions : Et₃N, DCM, 0°C → RT.

| Amine Equivalents | Reaction Time | Yield (%) |

|---|---|---|

| 1.2 | 12 h | 85 |

Stability and Degradation

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C23H32N2O3S

- Molecular Weight : 416.6 g/mol

- Structure : The compound features a benzenesulfonamide group, which is known for its biological activity, particularly in the inhibition of certain enzymes.

Medicinal Chemistry

4-Isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with specific biological targets, leading to various pharmacological effects.

- Anticancer Activity : Preliminary studies indicate that sulfonamide derivatives can exhibit cytotoxic effects against cancer cell lines. The specific interactions of this compound with cancer-related pathways are under investigation.

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrases, which are important in regulating pH and fluid balance in tissues. This inhibition can be crucial for developing treatments for conditions like glaucoma and edema.

Drug Development

The compound's unique structure allows for modifications that can enhance its efficacy and reduce side effects. Structure-activity relationship (SAR) studies are essential for optimizing its pharmacological properties.

- Formulation Studies : Research is ongoing into the formulation of this compound into drug delivery systems that can improve bioavailability and target specific tissues more effectively.

Toxicological Studies

Understanding the toxicokinetics of this compound is vital for assessing its safety profile.

- Toxicokinetics : Studies on related sulfonamides have shown varying degrees of systemic exposure and clearance rates across species, highlighting the need for comprehensive toxicological assessments to inform safe usage guidelines.

-

Anticancer Activity Study :

- A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of various sulfonamide derivatives, including compounds similar to this compound. Results indicated significant inhibition of proliferation in breast cancer cell lines, suggesting potential for further development as an anticancer agent .

-

Enzyme Inhibition Research :

- Research conducted on sulfonamide derivatives demonstrated their effectiveness in inhibiting carbonic anhydrase activity, which could be pivotal in treating conditions like glaucoma. This study emphasized the need for further exploration of structural modifications to enhance selectivity and potency .

- Toxicological Assessment :

Mécanisme D'action

The mechanism of action of 4-isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and enzyme inhibitory effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-butylbenzenesulfonamide

- N-ethylbenzenesulfonamide

- N-methylbenzenesulfonamide

Uniqueness

4-isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is unique due to its morpholine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides, enhancing its potential as a versatile compound in various applications.

Activité Biologique

4-Isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its sulfonamide group, which is known for its diverse biological activities. Its structure can be detailed as follows:

- Molecular Formula : C19H26N2O2S

- Molecular Weight : 362.49 g/mol

The biological activity of this compound is primarily attributed to its interactions with cellular pathways involved in proliferation and apoptosis. Research indicates that sulfonamides often inhibit carbonic anhydrases (CAs), which are enzymes that play a crucial role in maintaining acid-base balance and are implicated in tumorigenesis.

Anticancer Activity

-

Cell Line Studies :

- The compound has shown significant cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and melanoma (SK-MEL-2).

- In vitro studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance, against MCF-7 cells, the IC50 was found to be approximately 15.63 µM, comparable to established chemotherapeutic agents like Tamoxifen .

- Apoptosis Induction :

- Mechanistic Insights :

Table 1: Biological Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction |

| A549 | 12.34 | Carbonic anhydrase inhibition |

| SK-MEL-2 | 10.50 | Cell cycle arrest |

Case Studies

- Study on MCF-7 Cells :

- Combination Therapy :

Propriétés

IUPAC Name |

N-[4-(2-phenylmorpholin-4-yl)butyl]-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3S/c1-19(2)20-10-12-22(13-11-20)29(26,27)24-14-6-7-15-25-16-17-28-23(18-25)21-8-4-3-5-9-21/h3-5,8-13,19,23-24H,6-7,14-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRCUMLICKJTJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.